molecular formula C26H24Br2N2O7 B11549265 2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11549265
M. Wt: 636.3 g/mol
InChI Key: LGNHAGBJSSGZGE-VFLNYLIXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of brominated phenyl groups and methoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps:

    Bromination: The initial step involves the bromination of a phenyl precursor to introduce bromine atoms at the 2 and 4 positions.

    Formation of the Acetamido Group:

    Imination: The imino group is introduced by reacting the acetamido intermediate with an appropriate aldehyde or ketone.

    Esterification: Finally, the esterification of the resulting compound with 3,4,5-trimethoxybenzoic acid yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its brominated phenyl groups and methoxybenzoate moieties could be useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application:

    Antimicrobial Activity: The brominated phenyl groups can disrupt microbial cell membranes, leading to cell death.

    Anticancer Activity: The compound may interfere with cellular signaling pathways, inhibiting cancer cell proliferation and inducing apoptosis.

    Material Properties: In materials science, the compound’s electronic properties can be attributed to the conjugated system of the phenyl and methoxybenzoate groups, which can participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-6-chlorophenol: Similar in structure but with a chlorine atom instead of the acetamido group.

    2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride: Another brominated compound with different functional groups and applications.

    2,6-Dibromo-4-methylphenol: Similar brominated phenyl structure but lacks the complex ester and imino groups.

Uniqueness

2,4-Dibromo-6-[(E)-{[2-(4-methylphenoxy)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of brominated phenyl groups, acetamido-imino linkage, and methoxybenzoate ester. This unique structure imparts specific chemical and biological properties that are not found in simpler brominated phenyl compounds.

Properties

Molecular Formula

C26H24Br2N2O7

Molecular Weight

636.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C26H24Br2N2O7/c1-15-5-7-19(8-6-15)36-14-23(31)30-29-13-17-9-18(27)12-20(28)24(17)37-26(32)16-10-21(33-2)25(35-4)22(11-16)34-3/h5-13H,14H2,1-4H3,(H,30,31)/b29-13+

InChI Key

LGNHAGBJSSGZGE-VFLNYLIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.